1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime
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Overview
Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The amino group might be introduced through a nucleophilic substitution or addition reaction . The hexahydro-2,4,6-trioxo-5-pyrimidinecarbaldehyde O-methyloxime group could potentially be synthesized through a series of condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the types of bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the amino group would contribute to the compound’s polarity and could affect its solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles . The amino group could act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity . The amino group could contribute to the compound’s basicity .Scientific Research Applications
Gene Expression Inhibition
A study by Palanki et al. (2002) synthesized and tested several analogues of a compound structurally related to 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime. They found that these compounds act as potent inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, suggesting a potential application in gene expression regulation (Palanki et al., 2002).
Redox Catalysis
Yoneda et al. (1981) reported the synthesis of pyridodipyrimidines, a class of compounds related to the chemical . These compounds have been shown to act as NAD-type redox catalysts, capable of oxidizing a variety of alcohols to their corresponding carbonyl compounds under neutral conditions. This indicates a potential application in biochemical redox reactions (Yoneda et al., 1981).
Antimicrobial Applications
Abu-Melha (2014) synthesized pyrimidine derivatives, which include structures related to the chemical in focus. These synthesized compounds were evaluated for their antimicrobial properties, indicating possible use in combating microbial infections (Abu-Melha, 2014).
Antiasthma Agents
Medwid et al. (1990) prepared triazolo[1,5-c]pyrimidines, related to the queried compound, as potential antiasthma agents. These compounds were found to be active as mediator release inhibitors, suggesting their potential application in asthma treatment (Medwid et al., 1990).
Future Directions
properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-[(Z)-methoxyiminomethyl]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O4/c1-27-21-6-8-11(24)22-13(26)23(12(8)25)3-2-19-10-9(15)4-7(5-20-10)14(16,17)18/h4-6,8H,2-3H2,1H3,(H,19,20)(H,22,24,26)/b21-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZLQFKQGSZWHI-MPUCSWFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1C(=O)NC(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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